molecular formula C9H10BrFN2 B8164331 N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine

Cat. No.: B8164331
M. Wt: 245.09 g/mol
InChI Key: VQNMIKSEDNVFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine is a substituted pyridine derivative with a cyclopropanamine moiety attached via a methyl linker. Its molecular formula is C₉H₁₀BrFN₂, with a molecular weight of 245.10 g/mol (CAS: 2748439-61-2) . The compound features a 5-bromo-2-fluoropyridine core, which confers electronic and steric properties distinct from simpler pyridine derivatives. This compound is primarily utilized in medicinal chemistry research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or receptor ligands .

Properties

IUPAC Name

N-[(5-bromo-2-fluoropyridin-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2/c10-7-3-6(9(11)13-5-7)4-12-8-1-2-8/h3,5,8,12H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNMIKSEDNVFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-fluoropyridine with a suitable boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The resulting intermediate is then subjected to further reactions to introduce the cyclopropanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine has been studied for its potential as a pharmacological agent, particularly in the context of neurological disorders. The structure of this compound allows for interactions with biological targets that may be relevant for treating conditions such as Huntington's disease and spinal muscular atrophy.

1.1. Huntington's Disease

Research indicates that compounds with similar structures can modulate RNA splicing mechanisms, which are crucial in the pathophysiology of Huntington's disease. For instance, studies have shown that small molecules can promote the inclusion of specific exons in the SMN2 pre-mRNA, leading to increased SMN protein levels, which are vital for neuronal health . The structural features of this compound may facilitate similar splicing modulation.

1.2. Spinal Muscular Atrophy

The compound is also being investigated for its ability to influence RNA splicing in spinal muscular atrophy models. By enhancing the production of functional SMN protein, it could provide a therapeutic pathway for patients suffering from this genetic disorder .

The biological activity of this compound is linked to its interaction with specific enzymes and receptors involved in neurotransmission and cellular signaling.

2.1. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones. Inhibitors targeting CYP11B1 have shown promise in treating conditions like Cushing's syndrome by modulating cortisol biosynthesis . The potential for this compound to exhibit similar inhibitory effects warrants further investigation.

2.2. Neuroprotective Effects

Compounds containing fluorinated pyridine derivatives often exhibit enhanced bioactivity due to their ability to penetrate biological membranes effectively. This property may enhance the neuroprotective effects of this compound, making it a candidate for further exploration in neurodegenerative disease models .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally related to this compound:

StudyFocus AreaFindings
Liu et al., 2023RNA Splicing ModulationIdentified compounds that enhance SMN protein levels through alternative splicing mechanisms .
Cushing’s Syndrome ResearchCYP11B1 InhibitionDemonstrated that selective inhibitors can accelerate wound healing by modulating cortisol levels .
Fluorinated Compounds ReviewMedicinal Chemistry ApplicationsDiscussed the impact of fluorine on drug efficacy and metabolic stability .

Mechanism of Action

The mechanism of action of N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, along with the cyclopropanamine group, allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine

  • Molecular Formula : C₈H₁₀BrFN₂
  • Molecular Weight : 233.09 g/mol (CAS: 2748283-55-6) .
  • Structural Difference : Replaces the cyclopropanamine group with a linear ethanamine moiety.
  • Electron Density: The cyclopropane’s ring strain increases electron density at the nitrogen, altering reactivity in coupling reactions (e.g., amide bond formation) compared to the ethanamine analog . Molecular Weight: Lower weight (233.09 vs. 245.10) may improve solubility but reduce metabolic stability.

N-[(2-Nitrophenyl)methyl]cyclopropanamine

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.2 g/mol (CAS: 884501-98-8) .
  • Structural Difference : Substitutes the pyridine ring with a nitrobenzene group.
  • Impact: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing the basicity of the amine compared to the electron-deficient pyridine core in the target compound.

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

  • Synthesis : Prepared via catalytic hydrogenation using platinum catalysts .
  • Structural Difference : Features a chloro-isopropylbenzene core instead of bromo-fluoropyridine.
  • Impact :
    • Halogen Effects : Chlorine’s lower steric demand and electronegativity compared to bromine/fluorine may alter binding kinetics in biological targets.
    • Synthetic Accessibility : The benzyl scaffold may offer easier functionalization than the pyridine system .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight Core Structure Amine Substituent Notable Reactivity/Applications
Target Compound 245.10 5-Bromo-2-fluoropyridine Cyclopropanamine Medicinal chemistry intermediates
N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine 233.09 5-Bromo-2-fluoropyridine Ethanamine Flexible linker for ligand design
N-[(2-Nitrophenyl)methyl]cyclopropanamine 192.20 Nitrobenzene Cyclopropanamine Limited data; potential nitro-reduction
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine N/A Chloro-isopropylbenzene Cyclopropanamine Catalytic hydrogenation model compound

Key Observations:

  • Rigidity vs. Flexibility : Cyclopropanamine derivatives exhibit enhanced rigidity, favoring entropic gains in target binding .
  • Halogen Effects : Bromine/fluorine pairs increase steric hindrance and electronic withdrawal compared to chloro/nitro groups, influencing both synthetic routes (e.g., coupling reactions) and bioactivity .
  • Safety Considerations : Bromo/fluoro analogs may pose unique hazards (e.g., halogenated byproducts under thermal stress) compared to nitro or chloro derivatives .

Research Implications

  • Drug Design : The target compound’s pyridine-cyclopropane scaffold is advantageous for designing kinase inhibitors where rigid, electron-deficient cores improve selectivity .
  • Synthetic Chemistry : Bromine/fluorine substituents enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with nitro groups that require reduction prior to functionalization .
  • Toxicology : Further studies are needed to assess the ecological and metabolic fate of bromo/fluoro-pyridine derivatives, as existing data for analogs like N-[(2-nitrophenyl)methyl]cyclopropanamine are insufficient .

Biological Activity

N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropanamine moiety linked to a brominated and fluorinated pyridine. This structural arrangement allows for potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity, potentially modulating enzyme activity or receptor signaling pathways. This compound may act as a probe for studying biological processes such as:

  • Enzyme Activity : It can inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : The compound may interact with nicotinic receptors, which are implicated in various neurological functions and disorders .

Biological Activity and Research Findings

Several studies have evaluated the biological activity of this compound. Key findings include:

  • In Vitro Studies : Research has shown that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines, including L1210 mouse leukemia cells. These compounds demonstrated IC50 values in the nanomolar range, indicating strong growth inhibition .
  • Neuropharmacological Potential : The compound has been linked to potential applications in treating neurodegenerative diseases. Its interaction with nicotinic receptors suggests a role in enhancing cholinergic signaling, which is critical for memory and cognitive function .
  • Chemical Reactivity : The compound can undergo various chemical reactions, such as substitution and coupling reactions, making it a versatile building block for synthesizing more complex molecules with enhanced biological properties.

Case Studies

StudyFocusFindings
Study 1 Cancer Cell ProliferationDemonstrated IC50 values in the nanomolar range against L1210 cells; mechanism involved intracellular release of active metabolites .
Study 2 Neurological ApplicationsExplored interactions with nicotinic receptors; potential for treating mood disorders and neurodegenerative conditions .
Study 3 Chemical ReactivityInvestigated reaction pathways; identified potential for synthesizing derivatives with improved efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.